

**Evolutionary Pressures on the HIV-1 gp120** 

**Gene: A Technical Guide** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | gp120-IN-2 |           |
| Cat. No.:            | B2356704   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein, gp120, is a critical component for viral entry into host cells and a primary target for the host immune response. Its gene is subject to immense and complex evolutionary pressures, driving a high degree of genetic diversity that poses significant challenges to the development of effective vaccines and therapeutics. This technical guide provides an in-depth analysis of the evolutionary forces shaping the gp120 gene, with a focus on quantitative data, experimental methodologies, and the intricate interplay between the virus and the host immune system.

# Host Immune Pressure: The Primary Driver of gp120 Evolution

The host immune system, particularly the humoral immune response mediated by antibodies, exerts the most significant selective pressure on the HIV-1 gp120 gene.[1] Neutralizing antibodies that target gp120 can block viral entry, leading to the selection of viral variants that can evade this recognition. This constant "arms race" between the virus and the host's antibody response drives the rapid evolution of the env gene.

# The Glycan Shield

A key immune evasion strategy employed by HIV-1 is the dense coating of N-linked glycans on the surface of gp120, often referred to as the "glycan shield".[2][3][4] These host-derived sugar molecules mask underlying protein epitopes from antibody recognition.[2] The number and



position of potential N-linked glycosylation sites (PNGS) are highly variable among different HIV-1 subtypes and even within an infected individual.[3][5][6] This variability is a direct consequence of the selection pressure to evade the immune system. While the total number of PNGS in gp120 is generally around 25, the distribution across different regions, particularly the variable loops, can differ significantly.[3][4]

# **Hypervariable Loops**

The gp120 protein is characterized by five hypervariable regions (V1-V5) interspersed among five conserved regions (C1-C5).[7][8] These variable loops are the most exposed parts of the gp120 molecule and are major targets for neutralizing antibodies.[7] Consequently, they are under intense positive selection to mutate, leading to high sequence variability, insertions, and deletions.[9] This rapid evolution of the variable loops allows the virus to continuously escape from existing antibody responses. The V1, V2, and V4 loops are particularly notable for their elasticity in length and sequence.[9]

# **Conformational Masking**

Another sophisticated immune evasion mechanism is conformational masking, where conserved, functionally important regions of gp120, such as the CD4 binding site, are hidden within the protein's structure.[10] These sites only become exposed upon binding to the host cell's CD4 receptor, a step that is quickly followed by co-receptor binding and viral entry, leaving a very narrow window for antibody neutralization.[10] The inherent flexibility and conformational changes of the gp120 trimer further contribute to this masking effect.

# **Quantitative Analysis of gp120 Evolution**

The evolutionary pressures acting on the gp120 gene can be quantified using various molecular evolution metrics. These analyses provide valuable insights into the regions of the gene that are under the strongest selection and are therefore most likely involved in immune evasion and viral fitness.

# dN/dS Ratios: Measuring Selective Pressure

The ratio of the rate of non-synonymous substitutions (dN) to the rate of synonymous substitutions (dS) is a powerful indicator of selective pressure at the molecular level. A dN/dS ratio greater than 1 indicates positive or diversifying selection, suggesting that changes in the



amino acid sequence are being favored. A ratio less than 1 suggests purifying or negative selection, where amino acid changes are deleterious and selected against. A ratio of 1 indicates neutral evolution.

Studies have consistently shown that the variable loops of gp120 are under strong positive selection, with high dN/dS ratios, reflecting their role in immune escape.[11] In contrast, the conserved regions, which are crucial for the structural integrity and function of the protein, are generally under purifying selection.[11]

Table 1: Representative dN/dS Ratios for HIV-1 gp120 Regions

| gp120 Region            | Predominant Selective<br>Pressure | Representative dN/dS<br>Ratio |
|-------------------------|-----------------------------------|-------------------------------|
| Conserved Region 1 (C1) | Purifying                         | <1                            |
| Variable Loop 1 (V1)    | Positive                          | >1                            |
| Variable Loop 2 (V2)    | Positive                          | >1                            |
| Conserved Region 2 (C2) | Purifying                         | <1                            |
| Variable Loop 3 (V3)    | Positive                          | >1                            |
| Conserved Region 3 (C3) | Mixed                             | Variable                      |
| Variable Loop 4 (V4)    | Positive                          | >1                            |
| Conserved Region 4 (C4) | Purifying                         | < 1                           |
| Variable Loop 5 (V5)    | Positive                          | >1                            |
| Conserved Region 5 (C5) | Purifying                         | < 1                           |

Note: Specific dN/dS values can vary significantly between studies, HIV-1 subtypes, and individual patients.

# **N-Linked Glycosylation Sites**

The number and distribution of potential N-linked glycosylation sites (PNGS) provide another quantitative measure of evolutionary pressure. Changes in the number and location of these



sites can significantly impact the effectiveness of the glycan shield.

Table 2: Potential N-Linked Glycosylation Sites (PNGS) in gp120 of Different HIV-1 Subtypes

| HIV-1<br>Subtype | Average<br>Total PNGS<br>in gp120 | PNGS in<br>V1/V2 | PNGS in V4 | PNGS in V5            | Reference |
|------------------|-----------------------------------|------------------|------------|-----------------------|-----------|
| Subtype B        | ~25                               | Variable         | Variable   | Variable              | [12]      |
| Subtype C        | ~25                               | Variable         | Variable   | Variable              | [5]       |
| CRF01_AE         | Significantly fewer total         | Fewer            | Fewer      | Significantly<br>more | [6]       |

# **Experimental Protocols**

Understanding the evolutionary pressures on gp120 relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

# HIV-1 env Gene Sequencing and Phylogenetic Analysis

Objective: To determine the genetic sequence of the env gene from patient samples and analyze its evolutionary relationships.

#### Methodology:

- Viral RNA Extraction: Viral RNA is extracted from patient plasma samples using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).[13]
- Reverse Transcription and PCR: The extracted RNA is reverse transcribed into complementary DNA (cDNA). The full-length env gene is then amplified from the cDNA using nested Polymerase Chain Reaction (PCR) with specific primers.[13][14]
- Single Genome Amplification (SGA): To avoid PCR-induced artifacts and to obtain sequences of individual viral variants, SGA is often employed. This involves diluting the cDNA to a point where, on average, less than one template molecule is present per PCR reaction.[13]



- DNA Sequencing: The amplified env gene products are sequenced using either traditional Sanger sequencing or next-generation sequencing (NGS) platforms.[13][15]
- Sequence Alignment and Phylogenetic Analysis: The obtained sequences are aligned with
  reference sequences from databases like the Los Alamos HIV Sequence Database.
  Phylogenetic trees are then constructed using methods such as maximum likelihood or
  Bayesian inference to visualize the evolutionary relationships between the sequences.[16]
   [17]

# **Site-Directed Mutagenesis of gp120**

Objective: To introduce specific mutations into the env gene to study their functional consequences.

#### Methodology:

- Primer Design: Mutagenic primers are designed to contain the desired mutation and anneal
  to the target sequence on opposite strands of a plasmid containing the env gene. Primers
  are typically 25-45 bases long with a melting temperature (Tm) of ≥78°C.[18][19][20]
- PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. The reaction typically involves an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension.[18]
   [20]
- Template DNA Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI endonuclease, which specifically targets methylated DNA (prokaryotic-derived plasmids). The newly synthesized, mutated DNA remains intact as it is unmethylated.[18][19]
- Transformation: The DpnI-treated reaction mixture is transformed into competent E. coli cells.
- Selection and Sequencing: The transformed bacteria are plated on selective media. Colonies are then picked, and the plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation.[21]

# **HIV-1 Neutralization Assay (TZM-bl Reporter Cell Line)**



Objective: To measure the ability of antibodies to inhibit HIV-1 entry into target cells.

#### Methodology:

- Cell Culture: TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing Tat-inducible luciferase and β-galactosidase reporter genes, are cultured and seeded into 96-well plates.[22][23]
- Virus and Antibody Preparation: A known amount of HIV-1 (either replication-competent virus or pseudovirus) is incubated with serial dilutions of the antibody sample (e.g., patient serum or monoclonal antibody) for a defined period (e.g., 1 hour at 37°C).[22][24]
- Infection: The virus-antibody mixture is added to the TZM-bl cells. DEAE-Dextran is often included to enhance viral infectivity.[22]
- Incubation: The plates are incubated for 48 hours to allow for viral entry and expression of the reporter genes.
- Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added.
   The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.[23]
- Data Analysis: The percentage of neutralization is calculated by comparing the luminescence in the presence of the antibody to the luminescence of the virus-only control. The 50% inhibitory concentration (IC50) is determined as the antibody concentration that causes a 50% reduction in luminescence.[23]

# Structural Determination of gp120 by X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the three-dimensional structure of the gp120 protein.

Methodology (X-ray Crystallography):

 Protein Expression and Purification: A soluble, truncated form of gp120 is expressed in a suitable expression system (e.g., mammalian cells) and purified to homogeneity. Often,



gp120 is co-expressed with a stabilizing ligand like a CD4 fragment and a neutralizing antibody Fab fragment to lock it into a specific conformation.[25][26]

- Crystallization: The purified protein complex is subjected to various crystallization screening conditions to obtain well-ordered crystals.[25][27]
- X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[25][26]
- Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein is built and refined.[25][28]

Methodology (Cryo-EM):

- Sample Preparation: A purified, stabilized form of the full-length, trimeric HIV-1 Env glycoprotein is vitrified in a thin layer of ice on an EM grid.[1][29][30]
- Electron Microscopy: The frozen-hydrated sample is imaged in a transmission electron microscope at cryogenic temperatures.[29][31][32]
- Image Processing and 3D Reconstruction: Thousands of particle images are computationally aligned and averaged to generate a high-resolution three-dimensional reconstruction of the Env trimer.[1][29]
- Model Building: An atomic model of gp120 is built into the cryo-EM density map.[30]

# **Visualizing the Dynamics of gp120 Evolution**

Diagrams generated using the DOT language can effectively illustrate the complex relationships and processes involved in gp120 evolution.

# Signaling Pathway of gp120-Mediated HIV-1 Entry





Click to download full resolution via product page

Caption: HIV-1 entry is a multi-step process initiated by gp120 binding to the CD4 receptor.

# Experimental Workflow for dN/dS Analysis of the env Gene





Click to download full resolution via product page



Caption: Workflow for determining selective pressures on the HIV-1 env gene using dN/dS analysis.

# Logical Relationship of Immune Pressure and Viral Escape



Click to download full resolution via product page

Caption: The interplay between host immune pressure and HIV-1's escape mechanisms drives gp120 diversity.

# Conclusion

The evolutionary landscape of the HIV-1 gp120 gene is shaped by a continuous and dynamic interplay between the virus and the host immune system. The intense selective pressure exerted by neutralizing antibodies drives the evolution of sophisticated escape mechanisms, including the glycan shield, hypervariable loops, and conformational masking. Understanding



these evolutionary dynamics at a quantitative and mechanistic level is paramount for the rational design of novel vaccine immunogens and therapeutic strategies that can overcome the formidable challenge of HIV-1's genetic diversity. The experimental and computational approaches outlined in this guide provide a framework for continued research into this critical area of HIV-1 biology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Evolution of proviral gp120 over the first year of HIV-1 subtype C infection PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 gp120 N-linked glycosylation differs between plasma and leukocyte compartments PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycosylation of the core of the HIV-1 envelope subunit protein gp120 is not required for native trimer formation or viral infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geospatial HIV-1 subtype C gp120 sequence diversity and its predicted impact on broadly neutralizing antibody sensitivity PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HIV-1 envelope glycoprotein variable loops are indispensable for envelope structural integrity and virus entry PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Variability in the Human Immunodeficiency Virus Type 1 gp120 Env Protein Linked to Phenotype-Associated Changes in the V3 Loop PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Patterns in HIV-1 gp120 Variable Domains in Anatomical Tissues in the Absence of a Plasma Viral Load PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The utility of protein structure as a predictor of site-wise dN/dS varies widely among HIV-1 proteins - PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 12. Characterization of Glycosylation Profiles of HIV-1 Transmitted/Founder Envelopes by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 14. hiv.lanl.gov [hiv.lanl.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. HIV-1 subtyping using phylogenetic analysis of pol gene sequences PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
- 19. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 20. Site-Directed Mutagenesis [protocols.io]
- 21. assaygenie.com [assaygenie.com]
- 22. hiv.lanl.gov [hiv.lanl.gov]
- 23. hiv.lanl.gov [hiv.lanl.gov]
- 24. Human Immunodeficiency Virus Type 1 Neutralization Measured by Flow Cytometric Quantitation of Single-Round Infection of Primary Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structure of an HIV gp120 envelope glycoprotein in complex with the CD4 receptor and a neutralizing human antibody PMC [pmc.ncbi.nlm.nih.gov]
- 26. rcsb.org [rcsb.org]
- 27. crystal.harvard.edu [crystal.harvard.edu]
- 28. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pnas.org [pnas.org]
- 30. Cryo-EM structure of full-length HIV-1 Env bound with the Fab of antibody PG16 PMC [pmc.ncbi.nlm.nih.gov]
- 31. CryoEM structure of a native, fully glycosylated and cleaved HIV-1 envelope trimer -PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Evolutionary Pressures on the HIV-1 gp120 Gene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b2356704#evolutionary-pressures-on-the-hiv-1-gp120-gene]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com